molecular formula C17H17N5OS B2873744 N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE CAS No. 1448131-55-2

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE

Cat. No.: B2873744
CAS No.: 1448131-55-2
M. Wt: 339.42
InChI Key: NELDQSVFJPVRMJ-UHFFFAOYSA-N
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Description

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . The compound features a quinoxaline core, a thiazole ring, and a piperidine moiety, making it a unique structure with potential biological activities.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-16(12-1-2-14-15(11-12)19-6-5-18-14)21-13-3-8-22(9-4-13)17-20-7-10-24-17/h1-2,5-7,10-11,13H,3-4,8-9H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELDQSVFJPVRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=NC=CN=C3C=C2)C4=NC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide precursors . The piperidine moiety is then attached via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry principles, such as using environmentally benign solvents and catalysts, are often adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE is unique due to its combined structural features of quinoxaline, thiazole, and piperidine. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Biological Activity

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]quinoxaline-6-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural components of this compound suggest interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure

The compound can be represented by the following structural formula:

N 1 1 3 thiazol 2 yl piperidin 4 yl quinoxaline 6 carboxamide\text{N 1 1 3 thiazol 2 yl piperidin 4 yl quinoxaline 6 carboxamide}

This compound features a quinoxaline core, which is known for its diverse pharmacological properties, and a thiazole moiety that enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have been shown to exhibit significant inhibitory effects on various cancer cell lines. In a comparative study, several quinoxaline derivatives demonstrated IC50 values lower than that of doxorubicin, suggesting they may be more effective against specific tumor types while being non-cytotoxic to normal cells (IC50 values > 100 μg/mL) .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell Line TestedIC50 (μg/mL)Reference
Quinoxaline AMCF-7 (Breast)0.75
Quinoxaline BHeLa (Cervical)0.55
This compoundA549 (Lung)TBDThis Study

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds are well-documented. Research indicates that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring in this compound is expected to contribute to its antimicrobial efficacy.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Thiazole AE. coli10
Thiazole BS. aureus5
This compoundTBDTBDThis Study

Structure-Activity Relationship (SAR)

The efficacy of N-[1-(1,3-thiazol-2-y)piperidin-4-y]quinoxaline derivatives can be attributed to specific structural features. The thiazole moiety enhances lipophilicity and facilitates interaction with biological targets such as kinases and receptors involved in cancer progression and microbial resistance mechanisms. The piperidine ring contributes to the compound's ability to penetrate cellular membranes effectively.

Case Studies

A recent study evaluated the biological activity of various quinoxaline derivatives including those with thiazole substitutions. The results indicated that compounds with a thiazole moiety exhibited enhanced anticancer properties compared to their non-thiazole counterparts. Specifically, modifications at the 6-position of the quinoxaline core were found to significantly influence both anticancer and antimicrobial activities .

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